8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
2-(Benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 2-(Benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one includes a pyrido[2,3-d]pyrimidine core with a benzylamino group at the 2-position and a methyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with benzylamine in the presence of a base such as potassium carbonate can yield the desired product . The reaction typically requires refluxing in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzylamino group or other positions on the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the pyrido[2,3-d]pyrimidine core.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these kinases, the compound can potentially halt the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but with an amino group instead of a benzylamino group.
2-(Phenylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but with a phenylamino group instead of a benzylamino group.
2-(Methylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but with a methylamino group instead of a benzylamino group.
Uniqueness
2-(Benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the presence of the benzylamino group, which can enhance its binding affinity to certain molecular targets compared to other similar compounds. This unique structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
211245-24-8 |
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Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-(benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H14N4O/c1-19-13(20)8-7-12-10-17-15(18-14(12)19)16-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,17,18) |
InChI Key |
VHYCWKUSTZPDNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=CN=C(N=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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